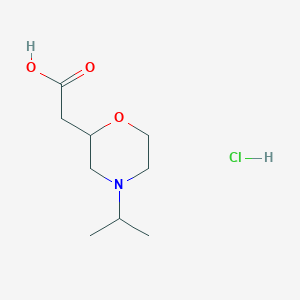
(4-Isopropyl-2-morpholinyl)acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Isopropyl-2-morpholinyl)acetic acid hydrochloride is a useful research compound. Its molecular formula is C9H18ClNO3 and its molecular weight is 223.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The scientific research involving (4-Isopropyl-2-morpholinyl)acetic acid hydrochloride primarily focuses on its synthesis and potential applications in various fields. A notable study involved the synthesis of (E)-4-morpholine-2-butenoic acid hydrochloride through a process starting from morpholine, showcasing a method to obtain morpholine derivatives with a high yield of 49.65%. This process was characterized by 1H NMR spectrometry, indicating the compound's potential as an intermediate in organic synthesis (Qiu Fang-li, 2012).
Antimicrobial Activity
Another area of research has explored the antimicrobial properties of morpholine derivatives. A study synthesized a new class of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides from hydroxyphenylacetic acid, which were then tested for antimicrobial activity against various fungal and bacterial strains. Some compounds exhibited superior in vitro activity compared to standard drugs, clotrimazole and streptomycin, indicating the potential for developing new antimicrobial agents (H. Jayadevappa et al., 2012).
Crystal Structure and Hydrogen Bonding
Research has also focused on the crystal structures and hydrogen bonding in morpholinium salts of phenoxyacetic acid analogues. These studies provide insights into the structural and chemical properties of morpholine derivatives, which are useful for designing compounds with specific physical and chemical characteristics. The morpholinium salts were found to form one-dimensional hydrogen-bonded chain polymers and cyclic hydrogen-bonded heterotetramers, demonstrating the versatile bonding capabilities of these compounds (Graham Smith & D. Lynch, 2015).
Anti-Inflammatory and Analgesic Activity
The anti-inflammatory and analgesic activities of morpholine derivatives have been investigated, with some derivatives showing promising results in vivo. For instance, new 4-aryl-3-(morpholin-4-yl)-2-arylimino-2,3-dihydrothiazole derivatives were synthesized and tested for their analgesic and anti-inflammatory effects. These compounds demonstrated significant activity in reducing limb edema in rats and providing analgesic effects in models of visceral pain, suggesting potential therapeutic applications (I. Drapak et al., 2022).
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-propan-2-ylmorpholin-2-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-7(2)10-3-4-13-8(6-10)5-9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAXAEZSYFKFAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCOC(C1)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-isopropyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]](/img/structure/B2522336.png)


![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2522339.png)
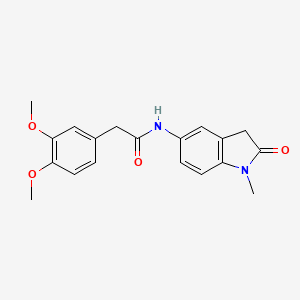
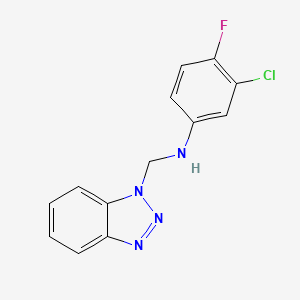
![Ethyl 4-[2-(6-chloropyridine-3-carbonyl)oxyacetyl]piperazine-1-carboxylate](/img/structure/B2522342.png)
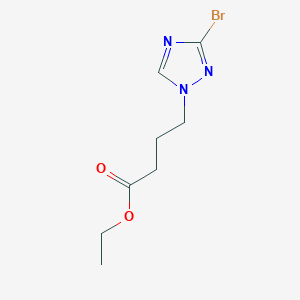
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2522344.png)
![1-(3,4-dichlorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2522350.png)

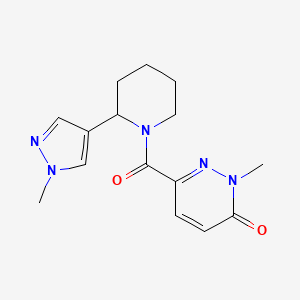
![4-(tert-butyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B2522357.png)
